molecular formula C8H6BrFO B13026545 2-(Bromomethyl)-6-fluorobenzaldehyde

2-(Bromomethyl)-6-fluorobenzaldehyde

Cat. No.: B13026545
M. Wt: 217.03 g/mol
InChI Key: PLQPIHYTXILMFV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-fluorobenzaldehyde typically involves the bromination of 6-fluorobenzaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. This method involves the use of a bromination reagent, such as N-bromosuccinimide, and a solvent like acetone or acetonitrile. The reactants are mixed and passed through a pipeline into a constant-temperature water bath reactor under illumination .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-6-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in various oxidation and reduction reactions. These reactions are facilitated by the electron-withdrawing effects of the fluorine atom, which increases the electrophilicity of the aldehyde carbon .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)benzonitrile
  • 2-(Bromomethyl)-1,3-dioxolane
  • 2-(Bromomethyl)naphthalene

Uniqueness

2-(Bromomethyl)-6-fluorobenzaldehyde is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The fluorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

2-(bromomethyl)-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQPIHYTXILMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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